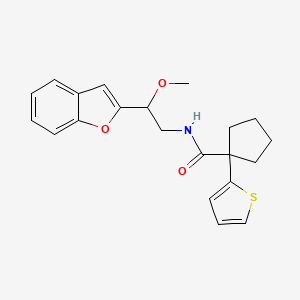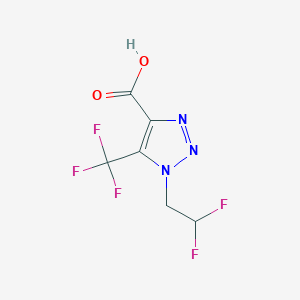![molecular formula C14H14O3 B2463271 5-[(4-Ethylphenoxy)methyl]furan-2-carbaldehyde CAS No. 832740-07-5](/img/structure/B2463271.png)
5-[(4-Ethylphenoxy)methyl]furan-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(4-Ethylphenoxy)methyl]furan-2-carbaldehyde is a chemical compound . Its molecular weight is 230.26 .
Molecular Structure Analysis
The InChI code for 5-[(4-Ethylphenoxy)methyl]furan-2-carbaldehyde is1S/C14H14O3/c1-2-11-3-5-12 (6-4-11)16-10-14-8-7-13 (9-15)17-14/h3-9H,2,10H2,1H3 . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
The compound is a powder at room temperature .Aplicaciones Científicas De Investigación
- Spectroscopic Characterization and Synthesis
- Field : Physical Chemistry and Catalysis .
- Application Summary : Furan-2-carbaldehyde plays an indispensable role in many synthetic pathways, such as the synthesis of pharmaceuticals, dyes, or polymeric materials . It is an important starting material for a large number of reactions .
- Methods and Procedures : The compound can be synthesized in one step using adapted Vilsmeier conditions. The product is then characterized by 1H-, 2H-, 13C-NMR-, as well as IR and Raman spectroscopy .
- Results : The synthesis of the title compound was achieved in quantitative yield .
-
Isotope Labeling
- Field : Organic Chemistry .
- Application Summary : Furan-2-carbaldehyde can be used in isotope labeling, a key concept in modern organic chemistry to track compounds, understand metabolisms, or clarify reaction mechanisms . Deuterated drug molecules can alter the metabolism and help to improve pharmacokinetic or toxicological properties .
- Methods and Procedures : The synthesis of furan-2-carbaldehyde-d starts with furan using DMF-d7 and (COCl)2. The desired product was obtained in quantitative yield .
-
Furan Platform Chemicals
- Field : Green Chemistry .
- Application Summary : Furan-2-carbaldehyde is an important starting material for the synthesis of furan platform chemicals (FPCs), which are directly available from biomass . FPCs have a wide range of applications, including the manufacture of fuels and plastics .
- Methods and Procedures : The manufacture of FPCs involves the conversion of biomass into furfural and 5-hydroxy-methylfurfural, which are then used as starting materials for the synthesis of a variety of FPCs .
- Results : The use of FPCs represents a sustainable approach to the manufacture of a wide range of products, contributing to the development of green chemistry .
-
Organic Synthesis
- Field : Organic Chemistry .
- Application Summary : “5-[(4-Ethylphenoxy)methyl]furan-2-carbaldehyde” is a chemical compound that can be used in organic synthesis . It can be used as a building block in the synthesis of various organic compounds .
- Methods and Procedures : The specific methods and procedures for using this compound in organic synthesis would depend on the particular reaction or synthesis being carried out .
- Results : The results would also depend on the specific reaction or synthesis .
-
Medicinal Chemistry
- Field : Medicinal Chemistry .
- Application Summary : Furan-2-carbaldehyde derivatives, such as “5-[(4-Ethylphenoxy)methyl]furan-2-carbaldehyde”, can potentially be used in medicinal chemistry for the development of new drugs .
- Methods and Procedures : The compound could be used as a starting material in the synthesis of drug molecules .
- Results : The results would depend on the specific drug being synthesized .
-
Material Science
- Field : Material Science .
- Application Summary : Furan-2-carbaldehyde derivatives can be used in the synthesis of polymers and other materials .
- Methods and Procedures : The compound could be used as a monomer in polymerization reactions .
- Results : The results would depend on the specific material being synthesized .
Propiedades
IUPAC Name |
5-[(4-ethylphenoxy)methyl]furan-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O3/c1-2-11-3-5-12(6-4-11)16-10-14-8-7-13(9-15)17-14/h3-9H,2,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRKKLEZXXMQHHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC2=CC=C(O2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(4-Ethylphenoxy)methyl]furan-2-carbaldehyde | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

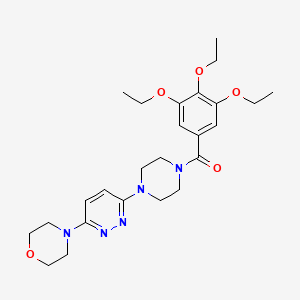
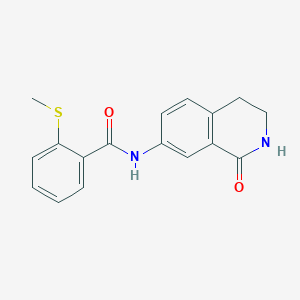
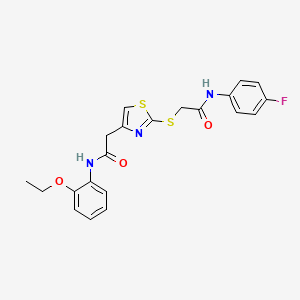
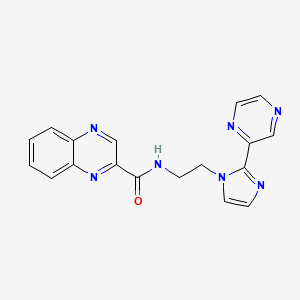
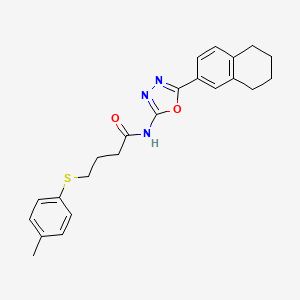
![2-(7-(2,4-dimethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2463195.png)
![3-(3-Bromophenyl)-5-(2,3-dihydroindol-1-yl)triazolo[1,5-a]quinazoline](/img/structure/B2463198.png)
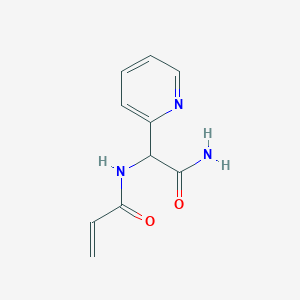
![Ethyl 2,5,7-trimethylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2463201.png)
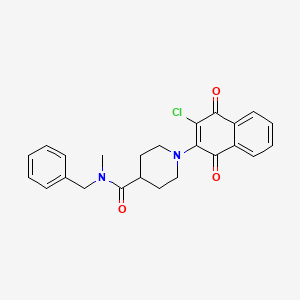
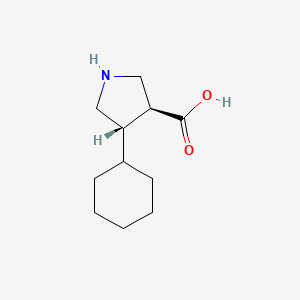
![5-(4-methylphenyl)-4-[2-(propan-2-yl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2463206.png)
